4-[(Pyrrolidin-3-yl)methyl]quinoline
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Overview
Description
4-[(Pyrrolidin-3-yl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another approach is the organocatalyzed tandem reaction involving azaarenes and α,β-unsaturated aldehydes, which proceeds through a Michael addition followed by cycloaddition and aromatization .
Industrial Production Methods
Industrial production methods for 4-[(Pyrrolidin-3-yl)methyl]quinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-[(Pyrrolidin-3-yl)methyl]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-[(Pyrrolidin-3-yl)methyl]quinoline can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their core structure.
Pyrrolidine-2-one: This compound features a lactam ring instead of a quinoline core.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups in the pyrrolidine ring.
The uniqueness of this compound lies in its combination of the quinoline core and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1337460-25-9 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(6-8-16-14)9-11-5-7-15-10-11/h1-4,6,8,11,15H,5,7,9-10H2 |
InChI Key |
HRTJEJIRWCDIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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